Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18360383
InChI: InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3
SMILES:
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol

Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18360383

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate -

Specification

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
IUPAC Name ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3
Standard InChI Key TUDBBOVBAXIHJH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C

Introduction

Structural Characteristics and Molecular Properties

Core Isoxazole Architecture

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, forms the structural backbone of this compound. The 1,2-oxazole configuration positions the oxygen at the second ring position and nitrogen at the third, creating a dipole moment that influences reactivity. Substituents at the 3-, 4-, and 5-positions modulate electronic and steric properties:

  • 3-Position: A 2,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy groups, enhancing π-π stacking interactions in biological systems.

  • 4-Position: An ethyl ester (-COOEt\text{-COOEt}) provides sites for hydrolysis or transesterification reactions.

  • 5-Position: A methyl group (-CH3\text{-CH}_3) contributes steric bulk, potentially affecting binding affinity in molecular targets.

Spectroscopic and Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC15H17NO5\text{C}_{15}\text{H}_{17}\text{NO}_5
Molecular Weight291.30 g/mol
IUPAC NameEthyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Canonical SMILESCCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C
LogP (Predicted)1.92–2.47

The compound’s moderate lipophilicity (LogP2\text{LogP} \sim 2) suggests balanced solubility in polar and nonpolar media, advantageous for drug discovery .

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

Synthesis typically proceeds via cyclocondensation followed by functionalization:

  • Isoxazole Ring Formation: A 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne precursor generates the isoxazole core.

  • Esterification: Ethyl chloroformate reacts with a carboxylic acid intermediate to install the ethyl ester.

  • Methoxy Group Attachment: Friedel-Crafts alkylation or nucleophilic aromatic substitution introduces the dimethoxyphenyl group.

Reaction Conditions and Yield Optimization

Critical parameters include:

  • Solvent Selection: Dichloromethane (DCM) enhances dipole interactions during cycloaddition, achieving yields >75%.

  • Temperature Control: Maintaining 0–5°C during nitrile oxide generation minimizes side reactions.

  • Catalysis: Lewis acids like AlCl3\text{AlCl}_3 accelerate methoxy group installation.

Scalability and Industrial Relevance

Continuous flow reactors improve reproducibility for gram-to-kilogram scale production, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide couplings :

R-COOEt+NaOHR-COONa++EtOH\text{R-COOEt} + \text{NaOH} \rightarrow \text{R-COO}^- \text{Na}^+ + \text{EtOH}

This reaction is pivotal for generating bioactive derivatives .

Electrophilic Aromatic Substitution

The dimethoxyphenyl group directs electrophiles to the para position relative to methoxy groups, enabling nitration or halogenation.

Ring-Opening Reactions

Strong nucleophiles (e.g., hydroxylamine) cleave the isoxazole ring, producing β-keto amides for further functionalization.

Comparative Analysis with Related Isoxazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
Ethyl 5-bromo-4-methylisoxazole-3-carboxylateC7H8BrNO3\text{C}_7\text{H}_8\text{BrNO}_3234.05Bromine at 5-positionHalogenation studies
5-Methylisoxazole-4-carboxylic acidC5H5NO3\text{C}_5\text{H}_5\text{NO}_3127.10Carboxylic acid at 4-positionAntibiotic synthesis
Target CompoundC15H17NO5\text{C}_{15}\text{H}_{17}\text{NO}_5291.30Dimethoxyphenyl, methylBroad-spectrum research

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